molecular formula C21H23Cl2N3O3S B10929933 1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10929933
M. Wt: 468.4 g/mol
InChI Key: MAYWYDARRGZJLK-UHFFFAOYSA-N
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Description

1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound with a molecular formula of C21H23Cl2N3O3S This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonyl group, and a dichlorobenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps. One common method includes the following steps:

    Formation of the dichlorobenzyl piperazine intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with piperazine under basic conditions to form the dichlorobenzyl piperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: is similar to other sulfonyl-containing piperazine derivatives.

    1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: can be compared to compounds such as 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE and 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE.

Uniqueness: The uniqueness of 1-(4-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety and sulfonyl group contribute to its high reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

1-[4-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H23Cl2N3O3S/c22-19-3-1-4-20(23)18(19)15-24-11-13-25(14-12-24)30(28,29)17-8-6-16(7-9-17)26-10-2-5-21(26)27/h1,3-4,6-9H,2,5,10-15H2

InChI Key

MAYWYDARRGZJLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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